molecular formula C25H22ClNO3 B1659609 Fenvalerate beta CAS No. 66267-77-4

Fenvalerate beta

Cat. No.: B1659609
CAS No.: 66267-77-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-ZEQRLZLVSA-N
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Mechanism of Action

Target of Action

Fenvalerate beta is a synthetic pyrethroid insecticide . It has a broad insecticidal spectrum, high efficiency, and strong targeting . The primary targets of this compound are various pests, as it is widely used to control them due to its high efficiency, low cost, and good light-exposure stability .

Mode of Action

This compound exerts its toxic effects by changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and activation, followed by block of the nerve action potential . This interaction with its targets results in the death of the pests.

Biochemical Pathways

This compound is first hydrolyzed by cleaving ester bonds to produce the main intermediate products 3-phenoxybenzaldehyde and butyl 1,2-phthalate . 3-Phenoxybenzaldehyde is a common by-product of pyrethroids and is also detected during the biodegradation of fenvalerate . The degradation of this compound by a microbial strain, CD-9, isolated from factory sludge, resulted in ten metabolites . Among them, o-phthalaldehyde is a new metabolite for fenvalerate degradation .

Pharmacokinetics

The pharmacokinetics and metabolism of this compound and its isomers have been widely studied in rodents and dogs . In vitro, rat liver microsomes metabolise this compound into nine metabolites . In female rats given a single intravenous dose, more than 84% of the administered radioactivity was recovered within five days, with the urinary excretion accounting for at least 57% . The highest residue concentrations were measured in fat .

Result of Action

The result of this compound’s action is the death of the pests it targets. Its continued use has resulted in its widespread presence as a pollutant in surface streams and soils, causing serious environmental pollution . Pesticide residues in the soil are closely related to food safety .

Action Environment

With their long-term widespread application, pyrethroid pesticides like this compound are easily adsorbed by soil particles and transported by surface runoff, leaching, groundwater, and wind . The optimum conditions for fenvalerate degradation were found to be pH 6.3, substrate concentration 77 mg/L, and inoculum amount 6% (v/v) . Under these conditions, approximately 88% of fenvalerate present was degraded within 72 hours of culture . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenvalerate beta is synthesized through the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction is carried out in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions in batch or continuous reactors. The process includes the purification of the product through distillation and crystallization to obtain the desired isomeric mixture. The final product is formulated into various pesticide formulations such as emulsifiable concentrates, wettable powders, and granules .

Chemical Reactions Analysis

Types of Reactions

Fenvalerate beta undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058450
Record name B-Fenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66267-77-4
Record name Fenvalerate β
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66267-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenvalerate beta
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name B-Fenvalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-R*,S*))-
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Record name FENVALERATE .BETA.
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93PTL35GLO
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Synthesis routes and methods I

Procedure details

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CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
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Synthesis routes and methods II

Procedure details

A 500 ml round-bottomed flask equipped with a paddle stirrer was charged with 100 mmol of 3-phenoxybenzaldehyde, 100 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 120 mmol of sodium cyanide, 10 ml of water, and 200 ml of n-heptane. The molar ratio of water to sodium cyanide was 4.64, all NaCN being dissolved. The mixture thus formed was stirred and analysed. Table VI presents the yields and purities of the desired ester after the reaction time indicated.
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100 mmol
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10 mL
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Synthesis routes and methods III

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrileand the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
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Synthesis routes and methods IV

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrile and the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
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1.5 g
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80 mL
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Synthesis routes and methods V

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer was charged with 10 mmol of 3-phenoxybenzaldehyde, 10.0 or 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 12 mmol of sodium cyanide, 0.02 ml of water and 20 ml of an aprotic solvent. The molar ratio of water to sodium cyanide was 0.105, solid NaCN being present. Thirteen experiments were conducted in this manner, see Table IV, stating which solvents were used. Experiments 1, 2, 3, 4, 8 and 9 were conducted with 10.0 and the other experiments with 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride. The petroleum ether used in experiment 3 consisted of 97% by weight of alkanes and 3% by weight of benzene and had a boiling range at atmospheric pressure between 62° and 82° C. The ester remained in solution during the reaction in experiments 3 and 4. The reaction mixture obtained in experiment 4 was filtered and the cyclohexane was flashed from the filtrate to give the ester wanted as a colorless oil in quantitative yield. Table IV also presents the yields of the desired ester. Comparison of the yields shows that alkanes and cycloalkanes are the best solvents.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Fenvalerate and its effects on target organisms?

A1: Fenvalerate is a synthetic pyrethroid insecticide that acts as a neurotoxin, primarily targeting insects. [] It disrupts the normal function of nerve cells by binding to voltage-gated sodium channels, preventing them from closing properly. [] This leads to prolonged sodium influx, causing hyperexcitation, paralysis, and eventually death of the insect. []

Q2: How does the chemical structure of Fenvalerate relate to its insecticidal activity?

A2: The structure of Fenvalerate consists of a central cyclopropane ring with various substituents, which significantly influence its insecticidal activity and selectivity. [] Modifications to these substituents can alter the binding affinity to sodium channels, affecting potency and the spectrum of targeted insects. [] For instance, research shows that specific stereoisomers of Fenvalerate are more effectively degraded by cytochrome P450 mimics, highlighting the importance of stereochemistry in its activity. []

Q3: Has resistance to Fenvalerate been observed in insect populations?

A3: Yes, resistance to Fenvalerate has been reported in several insect species. [, , ] Studies on the striped stem borer (Chilo suppressalis) in China revealed varying levels of resistance to Fenvalerate across different geographical populations. [] The development of resistance is often linked to factors like prolonged and extensive use of the insecticide, leading to the selection of resistant individuals within the population. []

Q4: What are the environmental implications of using Fenvalerate?

A4: While effective against target pests, Fenvalerate can have unintended consequences for non-target organisms and the environment. [] Its persistence in soil and water sources raises concerns about potential bioaccumulation and toxicity to aquatic life. [] Research has focused on identifying bacterial strains capable of degrading Fenvalerate and other pyrethroids in contaminated environments. [] For instance, Achromobacter sp. P-01 effectively degrades Fenvalerate through hydrolysis and oxygenolysis, breaking it down into less harmful compounds. []

Q5: What analytical techniques are employed for the detection and quantification of Fenvalerate?

A5: Various analytical methods are used to determine Fenvalerate levels in food and environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with different detection methods, such as UV-Vis detectors, is commonly employed for its separation and quantification. [] Recently, Magnetic Ionic Liquid-based Dispersive Liquid Phase Microextraction (MIL-DLLME) has emerged as a greener and more efficient sample preparation technique for analyzing trace amounts of Fenvalerate in complex matrices. []

Q6: What are the safety considerations associated with Fenvalerate use?

A6: Fenvalerate exhibits low acute toxicity to mammals, but chronic exposure may pose risks. [, ] Studies on Daphnia magna, a sensitive aquatic organism, have demonstrated the chronic toxicity of Fenvalerate, affecting reproduction and growth even at low concentrations. [] These findings highlight the importance of understanding the long-term ecological impacts of Fenvalerate and the need for responsible use to minimize potential hazards. []

Q7: Are there any synergistic effects when Fenvalerate is combined with other insecticides?

A7: Combining Fenvalerate with other insecticidal agents can lead to synergistic effects, enhancing its efficacy against target pests. [] Research has shown that combining Fenvalerate with spirotetramat, an insecticide with a different mode of action, creates a composition with enhanced adhesion, rain erosion resistance, and prolonged duration of efficacy. [] This strategy can potentially reduce the required application rates and mitigate resistance development. []

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